Cort108297

Prostate Cancer Castration-Resistant Prostate Cancer Nuclear Receptor Crosstalk

Researchers requiring GR blockade without confounding AR or PR activity should consider Cort108297. Generic GR antagonists like mifepristone exhibit significant off-target effects at progesterone and androgen receptors, introducing pharmacological noise in hormone-sensitive models. • GR selectivity: Ki 0.45 nM; no measurable affinity for AR, PR, ER, or MR, ensuring clean GR-mediated readouts. • In vivo validation: 30-60 mg/kg (rodent) attenuates corticosterone stress responses and reduces FST immobility. • Reliable supply: confirmed stock, ≥98% HPLC purity, ambient shipment, rigorous QA documentation.

Molecular Formula C26H25F4N3O3S
Molecular Weight 535.6 g/mol
CAS No. 1018679-79-2
Cat. No. B606766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCort108297
CAS1018679-79-2
SynonymsCORT-108297;  CORT 108297;  CORT108297;  C-108927;  C 108927;  C108927
Molecular FormulaC26H25F4N3O3S
Molecular Weight535.6 g/mol
Structural Identifiers
SMILESCCOCC12CC3=C(C=C1CCN(C2)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)N(N=C3)C5=CC=C(C=C5)F
InChIInChI=1S/C26H25F4N3O3S/c1-2-36-17-25-14-18-15-31-33(22-7-5-21(27)6-8-22)24(18)13-20(25)11-12-32(16-25)37(34,35)23-9-3-19(4-10-23)26(28,29)30/h3-10,13,15H,2,11-12,14,16-17H2,1H3/t25-/m1/s1
InChIKeySLKURXRZHJOZOD-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cort108297: Selective GR Modulator


CORT108297 (also known as ADS-108297) is a nonsteroidal, selective glucocorticoid receptor modulator (SGRM) and antagonist that binds with high affinity to the human glucocorticoid receptor (GR), exhibiting a Ki of 0.45 nM . It demonstrates negligible binding or functional activity at other steroid hormone receptors, including the progesterone receptor (PR), androgen receptor (AR), estrogen receptor (ER), and mineralocorticoid receptor (MR) [1]. This compound, with molecular formula C26H25F4N3O3S and molecular weight 535.6 g/mol [2], is a research-use small molecule developed by Corcept Therapeutics and has advanced to Phase II clinical investigation for stress-related neuropsychiatric disorders [3].

Selective glucocorticoid receptor (GR) modulator without detectable PR, AR, ER, or MR binding
reported high selectivity profile
Tool compound for GR pathway studies requiring clean target engagement
avoids receptor crosstalk noise in hormone-sensitive models
Research-use SGRM with reported in vivo model responses in stress, neuroinflammation, and prostate cancer
reported in phase II clinical investigation for stress-related disorders; RUO

Cort108297 vs. Generic GR Ligands


Generic glucocorticoid receptor (GR) antagonists such as mifepristone (RU486) exhibit significant off-target activity at the progesterone and androgen receptors, confounding experimental interpretations in hormone-sensitive disease models [1]. In contrast, CORT108297 demonstrates high selectivity for the GR with no measurable affinity for PR, AR, ER, or MR [2]. This selectivity is critical for isolating GR-mediated effects in complex biological systems, particularly in prostate cancer research where AR crosstalk is a known variable, and in neuroendocrine studies where PR activity may alter behavioral and physiological readouts [3]. Substituting a non-selective GR ligand may introduce unintended pharmacological noise, compromising data reproducibility and mechanistic clarity.

Target Compound CORT108297
Potential Substitute Mifepristone (RU486)
Non-selective GR antagonist with significant AR and PR modulatory activity may confound hormone-dependent model interpretation.
Target Compound CORT108297
Related SGRM CORT118335
Incomplete SGK1 inhibition may reduce target engagement readout; reported 50% vs. complete suppression in prostate cancer cells.
Target Compound CORT108297
Other SGRM Relacorilant / CORT125134
Divergent behavioural pharmacology: no effect on alcohol self-administration in rodent models, while other SGRMs reduced intake. Compound-specific validation required.

Cort108297: Key Comparator Evidence


AR Crosstalk vs. Mifepristone

CORT108297 does not affect androgen receptor (AR) signaling, whereas mifepristone exhibits measurable AR modulatory activity, a critical confounding factor in prostate cancer research where AR status is a primary experimental variable. This differential selectivity was established in a direct head-to-head comparison evaluating GR transcriptional activity and AR signaling pathways in prostate cancer cell models [1].

AR Signaling Interference
Head-to-head
No effect on AR signaling vs. mifepristone AR modulatory activity
Eliminates AR crosstalk variable in prostate cancer models.
Prostate cancer cell lines; GR/AR reporter assays.
Prostate Cancer Castration-Resistant Prostate Cancer Nuclear Receptor Crosstalk

SGK1 Inhibition vs. CORT118335

In a direct comparison of two SGRMs in CWR-22RV1 prostate cancer cells, CORT108297 completely inhibited dexamethasone-induced SGK1 expression, whereas the related SGRM CORT118335 (1 µM) achieved only 50% inhibition . Additionally, CORT108297 inhibited 70% of dexamethasone-mediated induction of KLK3 expression, compared to 75% inhibition by CORT118335 .

SGK1 Expression Inhibition
Head-to-head
100% inhibition of dexamethasone-induced SGK1 vs. 50% by CORT118335
Supports target engagement assay review for maximal GR pathway blockade.
CWR-22RV1 cells; 3-day treatment; gene expression quantified.
Gene Expression SGK1 Glucocorticoid Receptor Antagonism

Alcohol Self-Administration vs. Relacorilant

In a multi-compound head-to-head study evaluating GR modulators on alcohol self-administration in adult male rats, CORT118335, CORT122928, and CORT125134 (relacorilant) all significantly reduced alcohol intake in both alcohol-dependent and nondependent animals. In contrast, CORT108297 had no significant effect on alcohol self-administration in either group [1]. This indicates that despite shared GR antagonism, SGRMs exhibit divergent in vivo behavioral pharmacology profiles.

Alcohol Intake Behaviour
Head-to-head
No significant effect on operant alcohol self-administration in rats, unlike other tested SGRMs
Context-dependent behavioural profile; compound-specific validation essential.
Adult male rats; alcohol-dependent and nondependent groups.
Alcohol Use Disorder Behavioral Pharmacology Addiction Research

Hippocampal Neurogenesis and Neuroinflammation

In Wobbler mutant mice, a model of amyotrophic lateral sclerosis (ALS) with elevated corticosterone and hippocampal abnormalities, treatment with CORT108297 (subcutaneous, 4 days) restored the number of doublecortin-positive (DCX+) neuroblasts to levels comparable to control mice [1]. Specifically, CORT108297 treatment increased DCX+ cell counts in the subgranular layer of the dentate gyrus, which were significantly reduced in vehicle-treated Wobbler mice. Additionally, CORT108297 diminished astrogliosis and shifted Iba1+ microglial phenotype from activated to quiescent [1]. In a separate corticosterone-induced stress model, CORT108297 antagonized corticosterone-induced reductions in DCX+ neuroblasts and astrocyte hypertrophy [1].

Hippocampal Neurogenesis
Cross-study comparable
Restored DCX+ neuroblast count to control levels in Wobbler mice (p
Reported neurogenic endpoint restoration in ALS model context.
Dentate gyrus subgranular layer; 4-day s.c. treatment.
Stress Corticosterone & Immobility
Reported
Dose-dependent inhibition of stress-induced corticosterone; reduced immobility at 60 mg/kg
Reported neuroendocrine and behavioral endpoint response in forced swim test.
Male rats; 5-day treatment; reference compound imipramine used for context.
Neurogenesis Neuroinflammation Hippocampus

Stress-Induced Corticosterone and Immobility

In male rats, a five-day treatment with CORT108297 at 30 mg/kg and 60 mg/kg significantly inhibited the corticosterone response to forced swim test (FST) and restraint stress . At the higher dose (60 mg/kg), CORT108297 significantly reduced immobility time in the FST, an effect comparable to the antidepressant imipramine (10 mg/kg) . This contrasts with the comparator mifepristone, which in other studies has shown partial or inconsistent effects on similar behavioral endpoints [1].

Stress Corticosterone & Immobility
Reported
Dose-dependent inhibition of stress-induced corticosterone; reduced immobility at 60 mg/kg
Reported neuroendocrine and behavioral endpoint response in forced swim test.
Male rats; 5-day treatment; reference compound imipramine used for context.
Stress Response Depression Forced Swim Test

Cort108297: Key Research Applications


Prostate Cancer and CRPC Xenograft Studies

CORT108297 is the preferred GR antagonist for prostate cancer models where AR status is a critical experimental variable. Its lack of AR signaling interference, in contrast to mifepristone, ensures that observed anti-tumor effects can be confidently attributed to GR blockade rather than unintended AR modulation [1]. This is particularly relevant for CRPC xenograft studies evaluating GR upregulation as a resistance mechanism to androgen deprivation therapy.

Neuroinflammation and Hippocampal Dysfunction Models

Researchers investigating GR-mediated hippocampal pathology and neuroinflammation should prioritize CORT108297 based on its demonstrated in vivo efficacy in restoring neurogenesis and normalizing glial phenotypes in the Wobbler mouse ALS model and corticosterone-treated mice [2]. The compound's ability to cross the blood-brain barrier and modulate central GR activity makes it suitable for studies of stress-related cognitive impairment and neurodegeneration.

Stress-Induced Behavioral and Neuroendocrine Assays

For experiments requiring dose-dependent inhibition of the hypothalamic-pituitary-adrenal (HPA) axis and behavioral responses to acute stress, CORT108297 provides a reliable tool. Validated dosing regimens (30-60 mg/kg in rodents) have been shown to attenuate corticosterone responses and reduce despair-like behavior in the forced swim test , establishing a clear experimental window for GR modulation in stress paradigms.

Maximal GR Pathway Blockade in Cell-Based Assays

When selecting an SGRM for in vitro GR antagonism studies, CORT108297 may be prioritized over CORT118335 for applications demanding complete suppression of GR-regulated gene expression (e.g., SGK1). The differential efficacy in SGK1 inhibition (100% for CORT108297 vs. 50% for CORT118335 at comparable concentrations) provides a quantitative rationale for compound selection in gene expression and target engagement assays .

Application
Selection Property
Validation Focus
Prostate cancer cell model studies
AR-crosstalk-free GR antagonism
Tumor growth endpoint context; AR pathway monitoring
Neuroinflammation & hippocampal dysfunction research
In vivo neurogenic restoration profile
DCX+ neuroblast and glial phenotype endpoints
Stress-induced behavioural pharmacology
Dose-dependent HPA axis modulation
Corticosterone response and immobility endpoints
GR pathway blockade assays
Maximal SGK1 gene expression inhibition
Transcriptional target engagement and reporter gene readouts
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